8-O-Methyldihydrosterigmatocystin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

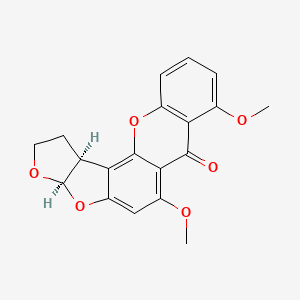

8-O-methyldihydrosterigmatocystin is a sterigmatocystin that is the 8-O-methyl derivative of dihydrosterigmatocystin. It has a role as a metabolite. It is a member of sterigmatocystins and a cyclic acetal. It derives from a dihydrosterigmatocystin.

Applications De Recherche Scientifique

Toxicological Research

8-O-Methyldihydrosterigmatocystin is structurally related to sterigmatocystin, a known mycotoxin with significant carcinogenic properties. Research indicates that it exhibits similar toxicological effects, making it a subject of study in understanding mycotoxin mechanisms and their implications for human health.

Key Findings:

- Carcinogenicity : Studies show that sterigmatocystin and its derivatives have been linked to liver tumors in laboratory animals, suggesting that this compound may also pose similar risks due to its structural similarities .

- Acute Toxicity : The acute toxicity levels of related compounds have been documented, with LD50 values indicating varying degrees of toxicity across different species .

Pharmacological Applications

Research into the pharmacological properties of this compound has revealed potential therapeutic applications:

Antitumor Activity

Recent studies have highlighted the antitumor properties of sterigmatocystins and their derivatives. For instance:

- Compounds derived from sterigmatocystins have shown inhibitory effects against various cancer cell lines, including MCF-7 (breast cancer) and K-562 (leukemia) cells, with IC50 values ranging from 0.38 to 78.6 µM .

- Specific derivatives demonstrate broad-spectrum antitumor activity, indicating that this compound may contribute to cancer treatment strategies .

Antimicrobial Properties

There is evidence suggesting that compounds related to this compound exhibit antimicrobial activity:

- In vitro studies show moderate antimicrobial effects against pathogens such as Escherichia coli and Bacillus subtilis, with minimum inhibitory concentrations (MIC) indicating their potential as antimicrobial agents .

Agricultural Applications

The role of this compound in agriculture is primarily linked to its production by Aspergillus species in food products. Understanding its presence can help mitigate risks associated with mycotoxin contamination in crops.

Case Studies:

- Food Safety : Investigations into food products contaminated with Aspergillus have revealed the presence of sterigmatocystins, necessitating monitoring and control measures to prevent foodborne illnesses .

- Animal Health : Livestock exposed to feeds contaminated with sterigmatocystins have shown adverse health effects, including liver damage and decreased milk production, highlighting the importance of managing fungal contamination in animal feed .

Q & A

Basic Research Questions

Q. What are the key enzymatic pathways involved in the biosynthesis of 8-O-methyldihydrosterigmatocystin, and how can they be experimentally validated?

- Methodological Answer : The enzyme aflatoxin B synthase (EC 1.14.14.116) catalyzes the conversion of this compound to aflatoxin B2, requiring NADPH-hemoprotein reductase and molecular oxygen . To validate this pathway:

- Use HPLC-MS to track metabolite intermediates in Aspergillus cultures under controlled O₂ conditions.

- Perform enzyme inhibition assays (e.g., with cytochrome P450 inhibitors) to confirm oxygen dependency.

- Reference the KEGG pathway map01110 ("Biosynthesis of secondary metabolites") for comparative genomic analysis of biosynthetic gene clusters .

Q. What analytical methods are recommended for identifying and quantifying this compound in fungal extracts?

- Methodological Answer :

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is optimal due to the compound’s exact mass (340.0784 Da) and structural complexity. Use a C18 column with a methanol/water gradient and monitor for fragmentation patterns specific to the dihydrofuroxanthone backbone .

- Validate purity via NMR (¹H and ¹³C) to confirm methyl and hydroxyl group positions, referencing spectral data from NIST Chemistry WebBook entries for sterigmatocystin derivatives .

Q. How does this compound exert toxicity, and what model systems are suitable for preliminary toxicity assays?

- Methodological Answer :

- As a mycotoxin, it inhibits eukaryotic DNA replication and protein synthesis. Use in vitro hepatocyte models (e.g., HepG2 cells) to assess cytotoxicity via MTT assays, correlating results with aflatoxin B2 activity .

- For mechanistic studies, employ RNA sequencing to identify dysregulated pathways (e.g., p53 signaling) and validate via qPCR .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported enzymatic activity data for aflatoxin B synthase across fungal strains?

- Methodological Answer :

- Conduct kinetic assays under standardized conditions (pH 7.4, 25°C, 0.1 mM NADPH) to compare Vmax and Km values between strains.

- Use CRISPR-Cas9 to knock out competing enzymes (e.g., cytochrome P450 monooxygenases) and isolate contributions of EC 1.14.14.116 .

- Perform molecular docking simulations to assess substrate-enzyme binding affinity variations due to structural polymorphisms .

Q. What experimental designs are recommended to study the environmental regulation of this compound production?

- Methodological Answer :

- Use multi-omics integration :

- Transcriptomics : Profile gene expression in Aspergillus under varying temperatures, pH, and nutrient stress.

- Metabolomics : Correlate metabolite levels with LC-MS data to identify regulatory nodes .

- Apply DOE (Design of Experiments) principles to optimize factors like humidity and light exposure, using response surface methodology for statistical validation .

Q. How can researchers differentiate this compound from structurally similar analogs (e.g., 7-O-methylsterigmatocystin) in complex matrices?

- Methodological Answer :

- Develop a MRM (Multiple Reaction Monitoring) LC-MS/MS method targeting unique fragment ions (e.g., m/z 340 → 297 for 8-O-methyl vs. m/z 326 → 283 for 7-O-methyl derivatives) .

- Use isotopic labeling (e.g., ¹³C-methyl groups) to trace methylation patterns and confirm positional specificity .

Q. Methodological Considerations for Data Integrity

- Structural Validation : For novel derivatives, provide HRMS, 2D-NMR (COSY, NOESY) , and X-ray crystallography data to unambiguously assign stereochemistry .

- Reproducibility : Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies, and document protocols in supplemental materials with raw data repositories .

- Contamination Control : Include negative controls (e.g., enzyme-free reactions) in biosynthesis assays to rule out non-enzymatic oxidation .

Propriétés

Formule moléculaire |

C19H16O6 |

|---|---|

Poids moléculaire |

340.3 g/mol |

Nom IUPAC |

(3S,7R)-11,15-dimethoxy-6,8,20-trioxapentacyclo[10.8.0.02,9.03,7.014,19]icosa-1,9,11,14(19),15,17-hexaen-13-one |

InChI |

InChI=1S/C19H16O6/c1-21-10-4-3-5-11-15(10)17(20)16-12(22-2)8-13-14(18(16)24-11)9-6-7-23-19(9)25-13/h3-5,8-9,19H,6-7H2,1-2H3/t9-,19+/m0/s1 |

Clé InChI |

WSBZDTWHZJNGKQ-ZRNGKTOUSA-N |

SMILES isomérique |

COC1=CC=CC2=C1C(=O)C3=C(C=C4C(=C3O2)[C@@H]5CCO[C@@H]5O4)OC |

SMILES canonique |

COC1=CC=CC2=C1C(=O)C3=C(C=C4C(=C3O2)C5CCOC5O4)OC |

Synonymes |

1,2-dihydro-O-methylsterigmatocystin DHOMST |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.